molecular formula C19H20N6O2 B2421479 2-phenoxy-N-(2-((6-(pyridin-2-ylamino)pyridazin-3-yl)amino)ethyl)acetamide CAS No. 1021223-12-0

2-phenoxy-N-(2-((6-(pyridin-2-ylamino)pyridazin-3-yl)amino)ethyl)acetamide

Cat. No.: B2421479
CAS No.: 1021223-12-0
M. Wt: 364.409
InChI Key: YELZZNUHKJKDEE-UHFFFAOYSA-N
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Description

2-phenoxy-N-(2-((6-(pyridin-2-ylamino)pyridazin-3-yl)amino)ethyl)acetamide is a synthetic derivative of benzamidine. This compound is known for its complex structure, which includes a phenoxy group, a pyridazinyl group, and a pyridinyl group. It has a molecular formula of C19H20N6O2 and a molecular weight of 364.409 g/mol.

Scientific Research Applications

2-phenoxy-N-(2-((6-(pyridin-2-ylamino)pyridazin-3-yl)amino)ethyl)acetamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.

    Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-phenoxy-N-(2-((6-(pyridin-2-ylamino)pyridazin-3-yl)amino)ethyl)acetamide involves multiple steps. One common method involves the reaction of α-bromoketones with 2-aminopyridine under different reaction conditions. The formation of N-(pyridin-2-yl)amides occurs in toluene via C–C bond cleavage promoted by iodine (I2) and tert-butyl hydroperoxide (TBHP). The reaction conditions are mild and metal-free .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as in laboratory settings. The use of pre-activated acyl halides or anhydrides as starting materials is common. Additionally, alternative substrates such as aldehydes, alcohols, azides, aldoximes, nitriles, and halides have been employed for amide synthesis .

Chemical Reactions Analysis

Types of Reactions

2-phenoxy-N-(2-((6-(pyridin-2-ylamino)pyridazin-3-yl)amino)ethyl)acetamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like TBHP.

    Reduction: Reduction reactions can be performed using hydrogenation or other reducing agents.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenoxy and pyridazinyl groups.

Common Reagents and Conditions

    Oxidation: TBHP in decane is commonly used.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted amides .

Mechanism of Action

The mechanism of action of 2-phenoxy-N-(2-((6-(pyridin-2-ylamino)pyridazin-3-yl)amino)ethyl)acetamide involves its interaction with specific molecular targets and pathways. The pyridazine and pyridazinone derivatives are known to exhibit a wide range of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory effects. These activities are mediated through the inhibition of specific enzymes and receptors, modulation of signaling pathways, and interaction with DNA .

Comparison with Similar Compounds

Similar Compounds

    Pyridazine: A heterocycle containing two adjacent nitrogen atoms, known for its pharmacological activities.

    Pyridazinone: A derivative of pyridazine with an oxygen atom at the 3-position, exhibiting diverse biological activities.

Uniqueness

2-phenoxy-N-(2-((6-(pyridin-2-ylamino)pyridazin-3-yl)amino)ethyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2-phenoxy-N-[2-[[6-(pyridin-2-ylamino)pyridazin-3-yl]amino]ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N6O2/c26-19(14-27-15-6-2-1-3-7-15)22-13-12-21-17-9-10-18(25-24-17)23-16-8-4-5-11-20-16/h1-11H,12-14H2,(H,21,24)(H,22,26)(H,20,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YELZZNUHKJKDEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCC(=O)NCCNC2=NN=C(C=C2)NC3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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